molecular formula C24H27N3O8S2 B6494027 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 877651-90-6

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B6494027
CAS No.: 877651-90-6
M. Wt: 549.6 g/mol
InChI Key: HIKFIXPTHKREIL-UHFFFAOYSA-N
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Description

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is an intriguing compound with a complex chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

  • Formation of 1,3,4-thiadiazole ring: : Starting from a suitable thiocarbonyl compound and hydrazine, the 1,3,4-thiadiazole ring is synthesized under reflux conditions.

  • Incorporation of the amide group: : The ethylbutanamido group is introduced via a nucleophilic substitution reaction.

  • Linkage to pyranone: : A thiol-based nucleophile is then reacted with a pyranone precursor to form the desired product.

  • Esterification: : Finally, the pyranone derivative is esterified with 3,4,5-trimethoxybenzoic acid to complete the synthesis.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized by:

  • Catalysis: : Using catalysts to enhance the rate of reaction and yield.

  • Temperature and pressure control: : Maintaining specific conditions to ensure consistency and high purity.

  • Purification: : Employing advanced chromatographic techniques for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl and methyl groups.

  • Reduction: : Reduction can occur at the amide bond, converting it to an amine.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive centers.

  • Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reducing agents such as sodium borohydride are typically used.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution and halogens for electrophilic substitution are common.

  • Hydrolysis: : Acidic conditions often involve hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines and alcohols.

  • Substitution: : Various substituted derivatives depending on the reacting partner.

  • Hydrolysis: : Carboxylic acids and alcohols.

Scientific Research Applications

This compound has shown significant potential in various fields:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Industry: : Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action involves:

  • Molecular Targets: : The compound can interact with sulfhydryl groups in proteins, affecting enzyme activity.

  • Pathways: : It may modulate various biochemical pathways by inhibiting enzymes involved in oxidation-reduction reactions.

Comparison with Similar Compounds

Similar compounds include:

  • 6-({[5-(butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl benzoate: : Lacks the ethyl group and methoxy substituents, resulting in different reactivity and applications.

  • 2-({[5-(methylamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate: : Displays similar but less potent biological activity.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8S2/c1-6-13(7-2)21(29)25-23-26-27-24(37-23)36-12-15-10-16(28)19(11-34-15)35-22(30)14-8-17(31-3)20(33-5)18(9-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKFIXPTHKREIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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